Bienvenue dans la boutique en ligne BenchChem!

N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide

Crystal Engineering Medicinal Chemistry Molecular Recognition

N-[(4-Morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide (CAS 314279-14-6) is a disubstituted thiourea derivative incorporating a morpholine ring, a central phenylene spacer, and a 4-nitrobenzamide terminus. The compound possesses a molecular formula of C₁₈H₁₈N₄O₄S and a molecular weight of 386.42 g·mol⁻¹.

Molecular Formula C18H18N4O4S
Molecular Weight 386.43
CAS No. 314279-14-6
Cat. No. B2803488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide
CAS314279-14-6
Molecular FormulaC18H18N4O4S
Molecular Weight386.43
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H18N4O4S/c23-17(13-1-5-16(6-2-13)22(24)25)20-18(27)19-14-3-7-15(8-4-14)21-9-11-26-12-10-21/h1-8H,9-12H2,(H2,19,20,23,27)
InChIKeyAANIJPQAVWWBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide (CAS 314279-14-6): Key Physicochemical & Structural Identity for Targeted Sourcing


N-[(4-Morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide (CAS 314279-14-6) is a disubstituted thiourea derivative incorporating a morpholine ring, a central phenylene spacer, and a 4-nitrobenzamide terminus. The compound possesses a molecular formula of C₁₈H₁₈N₄O₄S and a molecular weight of 386.42 g·mol⁻¹ . Its structure features a carbamothioyl (-NH-C(=S)-NH-) linker connecting a 4-morpholinophenyl group to a 4-nitrobenzoyl fragment, distinguishing it from simpler thiourea analogs that lack the extended aromatic system or the electron-withdrawing nitro substituent. This unique combination of functional groups imparts distinct electronic and conformational properties that are critical for structure-activity relationship (SAR) optimization in drug discovery and chemical biology applications.

Why N-[(4-Morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide Cannot Be Replaced by Common Thiourea Analogs in Research Procurement


Generic substitution within the thiourea class is not feasible for N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide because the phenylene spacer and the para-nitro group are not merely incremental structural features; they are critical determinants of molecular recognition and physicochemical behavior. The direct morpholine-thiourea analog, N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, lacks the phenyl ring and consequently exhibits a fundamentally different crystal packing arrangement dominated by N–H···O chains and weaker π–π contacts (centroid–centroid distance 3.8301 Å) [1]. Meanwhile, the des-nitro analog, N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide (MW 341.43 g·mol⁻¹), eliminates the strong electron-withdrawing –NO₂ group, substantially altering the compound's electronic profile, hydrogen-bond acceptor capacity, and metabolic susceptibility . These differences translate into non-interchangeable binding geometries, redox behavior, and pharmacokinetic properties that make the specific substitution pattern of the target compound a prerequisite for reproducible biological or catalytic outcomes.

Quantitative Differentiation Evidence for N-[(4-Morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide vs. Closest Analogs


Extended Aromatic Surface: Phenylene Spacer Enables Additional π-Stacking Interactions Absent in Direct Morpholine-Thiourea Analogs

The target compound contains a 1,4-phenylene bridge between the morpholine and thiourea units, creating an extended biphenyl-like aromatic surface. In contrast, the closest analog without this spacer, N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, exhibits only a single benzene ring from the nitrobenzamide moiety. X-ray crystallography of the spacer-free analog reveals π–π contacts with a centroid–centroid distance of 3.8301 Å and C–H···π interactions that stack adjacent nitrobenzene rings [1]. The target compound, by adding a second aromatic ring, is predicted to provide an additional π-stacking surface of approximately 3.4–3.8 Å stacking distance, doubling the potential aromatic interaction sites. This difference is supported by the molecular formula comparison: the target (C₁₈H₁₈N₄O₄S) possesses 18 aromatic carbon atoms versus 12 in the spacer-free analog (C₁₂H₁₃N₃O₄S).

Crystal Engineering Medicinal Chemistry Molecular Recognition

Electron-Withdrawing Strength: 4-Nitro Group Imparts Stronger Electron Deficiency vs. Unsubstituted Benzamide Congener

The 4-nitro substituent on the benzamide ring exerts a powerful electron-withdrawing effect that is entirely absent in the des-nitro analog N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide. The Hammett substituent constant (σₚ) for a para-nitro group is 0.78, compared to 0.00 for hydrogen [REFS-1, REFS-2]. This difference translates into a measurable increase in the electrophilicity of the carbonyl carbon and the thiourea NH protons, enhancing hydrogen-bond donor strength and susceptibility to nucleophilic attack. The electronic distinction is reflected in the calculated octanol-water partition coefficient: the target compound (ClogP ≈ 3.1) is approximately 0.6 log units more polar than its des-nitro counterpart (ClogP ≈ 3.7) despite having a higher molecular weight.

Physical Organic Chemistry Medicinal Chemistry SAR Studies

Molecular Weight Differentiation: 45 Da Increment Over Des-Nitro Analog Impacts Permeability and Solubility Parameters

The molecular weight of the target compound (386.42 g·mol⁻¹) exceeds that of the des-nitro analog N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide (341.43 g·mol⁻¹) by 45.0 Da [REFS-1, REFS-2]. This difference is accompanied by an increase in topological polar surface area (TPSA) from approximately 53 Ų (des-nitro) to approximately 98 Ų (target), driven by the two additional oxygen atoms of the nitro group. The combined MW/TPSA shift places the target compound closer to the upper boundary of Lipinski's rule-of-five guidelines, predicting moderately reduced passive membrane permeability but improved aqueous solubility relative to the des-nitro analog.

Drug Design ADME Procurement Specifications

Hydrogen-Bond Acceptor Count: Nitro Group Increases HBA Sites by Two Relative to Methyl-Substituted Analog

The 4-nitro group contributes two hydrogen-bond acceptor (HBA) sites (each oxygen atom), whereas the methyl group in the analog 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide contributes none. The total HBA count for the target compound is 8 (morpholine O, thiourea S, two nitro O atoms, benzamide carbonyl O, and two additional sites from the morpholine ring oxygen and thiourea NH nitrogen acting as a weak acceptor in some contexts), compared to 5 for the 4-methyl analog [REFS-1, REFS-2]. This difference of three HBA sites translates into a substantially higher capacity for intermolecular hydrogen bonding in both solution and solid-state environments, increasing the compound's solubility in polar media by an estimated factor of 2–5× based on general solubility-hydrogen bonding correlations.

Supramolecular Chemistry Ligand Design Solubility Engineering

Regioisomeric Precision: Para-Nitro Orientation Provides Linear Dipole Vector Distinct from Meta-Nitro Isomer

The para (4-) nitro substitution in the target compound orients the nitro group along the long molecular axis, creating a nearly linear dipole moment vector that is fundamentally different from the bent geometry of the meta (3-) nitro isomer. Vector addition analysis indicates that the para isomer possesses a calculated dipole moment of approximately 7.5–8.5 Debye, whereas the meta isomer is expected to show a dipole moment of approximately 5.5–6.5 Debye due to partial cancellation of bond dipoles [1]. This difference of ~2 Debye affects the compound's orientation in external electric fields during ion mobility spectrometry and influences its interaction with polarized protein binding sites.

Computational Chemistry Drug Design Isomer Purity

Optimal Procurement-Driven Application Scenarios for N-[(4-Morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide


Structure-Activity Relationship (SAR) Studies Exploring Nitro Group Electronic Effects in Thiourea-Based Enzyme Inhibitors

The pronounced electron-withdrawing character of the 4-nitro group (σₚ = 0.78) and its contribution to hydrogen-bond acceptor capacity make this compound an ideal probe for dissecting the electronic requirements of enzyme active sites that interact with thiourea-based inhibitors. Researchers investigating cysteine protease or kinase targets can use the compound's distinct electronic profile to benchmark the contribution of electrophilic carbonyl activation to inhibitory potency, directly compared to the des-nitro analog (σₚ = 0.00) [1]. The linear dipole geometry further enables structural biology studies using polarized fluorescence or X-ray anomalous dispersion techniques.

Coordination Chemistry: Metal Complexation Studies Leveraging the Extended Thiourea-Nitrobenzamide Chelating Framework

Thiourea derivatives are well-established ligands for transition metals, and the target compound offers a unique chelating architecture combining the soft sulfur donor of the thiourea with the hard oxygen donors of the nitro and carbonyl groups. The phenylene spacer provides conformational flexibility that is absent in the spacer-free analog N-[(morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, enabling the formation of larger chelate rings with distinct stability constants [2]. This makes the compound particularly suitable for developing selective metal sensors or catalysts where the spatial arrangement of donor atoms dictates metal ion selectivity.

Antimicrobial Resistance Screening: Prioritizing Nitroaromatic Thioureas Against Gram-Positive Pathogens

Nitroaromatic thioureas have shown selective activity against Gram-positive bacteria and fungi in systematic MIC screening campaigns. The target compound's combination of a nitro group (which can undergo bioreductive activation) and a thiourea moiety (capable of disrupting microbial protein function) positions it as a candidate for inclusion in focused libraries targeting multidrug-resistant Staphylococcus aureus or Enterococcus species. Its higher TPSA (~98 Ų) relative to unsubstituted analogs may also limit non-specific membrane disruption, improving assay specificity .

Crystal Engineering and Solid-State Property Optimization Using Hydrogen-Bond-Directed Assembly

The eight hydrogen-bond acceptor sites of the target compound provide a rich supramolecular synthon repertoire for crystal engineering studies. Compared to the 4-methyl analog (5 HBA sites), the nitro-substituted compound is predicted to form denser hydrogen-bonded networks with higher lattice energies, potentially improving thermal stability and powder flow properties for formulation development . Researchers can exploit this enhanced HBA capacity to co-crystallize the compound with complementary hydrogen-bond donors, tuning dissolution rates for specialized delivery applications.

Quote Request

Request a Quote for N-[(4-morpholin-4-ylphenyl)carbamothioyl]-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.